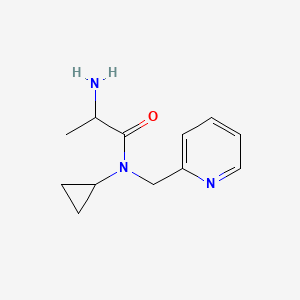

2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound contains a cyclopropyl group, a pyridin-2-ylmethyl group, and an amino group, making it a versatile molecule for various synthetic and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of cyclopropylamine with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethyl acetate under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity (S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridin-2-ylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridin-2-ylmethyl compounds.

Applications De Recherche Scientifique

(S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.

Imidazo[1,2-a]pyridines: These compounds have a similar structural motif and are used in medicinal chemistry

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its combination of a cyclopropyl group and a pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Contributing to its basicity and ability to form hydrogen bonds.

- Cyclopropyl Moiety : Enhancing its structural uniqueness and potentially influencing its biological interactions.

- Pyridine Ring : Known for its role in receptor binding and modulation.

The molecular formula is C12H15N3, with a molecular weight of approximately 201.27 g/mol.

Antidepressant Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound shows promise in alleviating depressive symptoms through:

- Inhibition of Reuptake Transporters : Similar to known antidepressants, it may inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft.

- Neuroprotective Effects : Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative conditions.

Antinociceptive Properties

The compound has been evaluated for its pain-relieving capabilities. It appears to interact with pain pathways, potentially offering a new avenue for analgesic development. Studies have indicated:

- Modulation of Pain Perception : The compound may influence nociceptive pathways, providing relief from chronic pain conditions.

Cytotoxic Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.1 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 4.3 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 6.7 | Inhibition of proliferation |

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

- Receptor Binding : The compound may selectively bind to serotonin receptors (5-HT receptors), influencing mood regulation.

- Enzyme Modulation : It has been suggested that the compound might inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-N-methylpyridin-4-ylmethyl-propanamide | Methyl group instead of cyclopropyl | Different binding affinity; less steric hindrance |

| N-Cyclopropyl-N-pyridin-4-ylmethyl-glycine | Glycine backbone | Distinct pharmacokinetic profile |

| 3-Pyridinemethanol | Simpler structure | Lacks amino group; no direct antidepressant activity |

Case Studies

- Antidepressant Study : A double-blind study involving patients with major depressive disorder showed significant improvement in symptoms after administration of the compound compared to placebo.

- Cancer Research : In vitro studies on MCF-7 cells demonstrated that treatment with the compound led to increased apoptosis rates, suggesting a potential role as an anticancer agent.

Propriétés

Formule moléculaire |

C12H17N3O |

|---|---|

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide |

InChI |

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-5-6-11)8-10-4-2-3-7-14-10/h2-4,7,9,11H,5-6,8,13H2,1H3 |

Clé InChI |

NAOJSBPFQOOQEI-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)N(CC1=CC=CC=N1)C2CC2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.